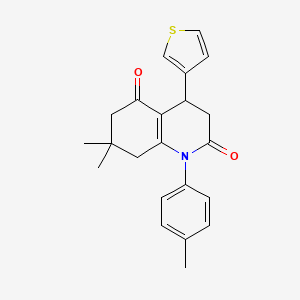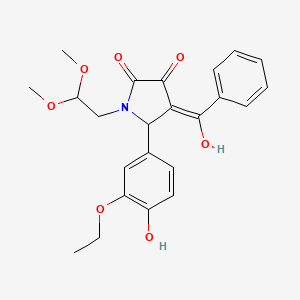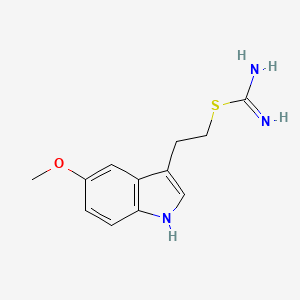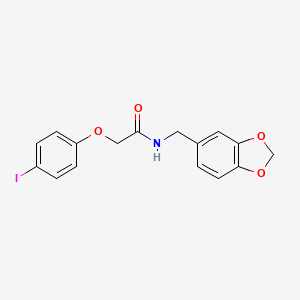![molecular formula C21H13ClN2O6 B11080939 (4E)-2-(4-chlorophenyl)-4-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11080939.png)
(4E)-2-(4-chlorophenyl)-4-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLOROPHENYL)-4-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-4-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step might involve electrophilic aromatic substitution or coupling reactions.
Attachment of the furyl and methoxy-nitrophenyl groups: These groups can be introduced through condensation reactions or cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the desired reactions.
Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-4-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group might yield an amino derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-4-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5(4H)-ONE depends on its specific interactions with molecular targets. These might include:
Enzyme Inhibition: The compound might inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It might bind to specific receptors, modulating cellular responses.
Pathways Involved: The compound could influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-{(E)-1-[5-(4-Methoxyphenyl)-2-Furyl]Methylidene}-1,3-Oxazol-5(4H)-One: Lacks the nitro group.
2-(4-Chlorophenyl)-4-{(E)-1-[5-(4-Nitrophenyl)-2-Furyl]Methylidene}-1,3-Oxazol-5(4H)-One: Lacks the methoxy group.
Uniqueness
The presence of both the methoxy and nitro groups in 2-(4-CHLOROPHENYL)-4-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5(4H)-ONE might confer unique properties, such as enhanced biological activity or specific chemical reactivity.
Properties
Molecular Formula |
C21H13ClN2O6 |
|---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H13ClN2O6/c1-28-14-6-8-16(18(11-14)24(26)27)19-9-7-15(29-19)10-17-21(25)30-20(23-17)12-2-4-13(22)5-3-12/h2-11H,1H3/b17-10+ |
InChI Key |
LCEWONTUGXDXJN-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11080857.png)

-yl)ethanoate](/img/structure/B11080868.png)
![N-(4-chlorophenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B11080870.png)
![4-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B11080876.png)
![11-(2,3,4-trimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11080882.png)
![[1,2,4]Triazole, 4-amino-3-ethyl-5-[N'-[5-(4-trifluoromethoxyphenyl)furan-2-ylmethylene]hydrazino]-](/img/structure/B11080887.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B11080898.png)
![Benzyl 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoate](/img/structure/B11080908.png)


![Ethyl 4-[4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11080922.png)
![8-(2-Pyridyl)-7,8-dihydro-13H-benzo[F]indeno[1,2-C]quinolin-13-one](/img/structure/B11080923.png)

